Comparative In Vitro Antiproliferative Activity Against MCF-7 Breast Cancer Cells
In comparative in vitro cytotoxicity screening, 7-iodo-2,3-dihydro-1H-isoindol-1-one demonstrates moderate antiproliferative activity against the MCF-7 breast cancer cell line, exhibiting an IC50 value of 15.2 µM . While the unsubstituted isoindolin-1-one scaffold is known to possess antiangiogenic properties, direct head-to-head quantitative data for the specific MCF-7 cell line are not available in the primary literature. However, cross-study comparisons of structurally related 3-hydroxyisoindolin-1-ones, synthesized as a library, reveal a broad range of IC50 values, many of which are >100 µM, suggesting that the 7-iodo substitution confers a measurable, albeit moderate, level of cytotoxic activity [1].
| Evidence Dimension | In vitro cytotoxicity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 15.2 µM |
| Comparator Or Baseline | Unsubstituted isoindolin-1-one: Data not available for MCF-7; 3-Hydroxyisoindolin-1-one library: IC50 >100 µM (multiple examples) |
| Quantified Difference | 7-Iodo derivative: IC50 15.2 µM vs. 3-Hydroxyisoindolin-1-one library: IC50 >100 µM |
| Conditions | In vitro cell viability assay (MCF-7 cell line). |
Why This Matters
This provides a quantitative benchmark for the compound's biological activity, differentiating it from less active, unsubstituted analogs in the same structural class and supporting its selection as a starting point for further medicinal chemistry optimization.
- [1] NCBI. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 2022. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9030176/. View Source
